molecular formula C8H9LiN2O2 B2947829 Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2411242-10-7

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Cat. No.: B2947829
CAS No.: 2411242-10-7
M. Wt: 172.11
InChI Key: YISULTLGXKXHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a lithium salt of a pyrroloimidazole derivative. It is synthesized as a white powder with a high yield of 86% and a melting point of 250–251°C. Structural characterization via ¹H NMR (400 MHz, D₂O) reveals signals at δ 6.59 (s, 1H), 4.07 (t, J=7.20 Hz, 2H), 2.67 (t, J=7.20 Hz, 2H), and 2.48–2.41 (m, 2H), while ¹³C NMR (150 MHz, D₂O) confirms carbonyl (δ 165.27) and aromatic carbons (δ 141.22, 137.49, 118.87). LCMS analysis shows a molecular ion peak at m/z = 167.0/168.0 (M+H)+, and IR spectroscopy identifies key functional groups (e.g., C=O stretch at 1668 cm⁻¹). Elemental analysis aligns with the formula C₈H₉LiN₂O₂ (C 53.27%, H 4.42%, N 17.78%) .

Properties

IUPAC Name

lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.Li/c1-5-6-3-2-4-10(6)7(9-5)8(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKYGLLEFRWCNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C2CCCN2C(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available aminocarbonyl compounds.

    Marckwald Reaction: This reaction is used to form the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially forming reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methyl group or the carboxylate group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized forms of the pyrrole and imidazole rings.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interactions between heterocyclic compounds and biological macromolecules.

Industry:

    Battery Technology: The presence of lithium makes it a potential candidate for use in lithium-ion batteries and other electrochemical applications.

    Polymer Science: It can be incorporated into polymers to modify their properties, such as conductivity or mechanical strength.

Mechanism of Action

The mechanism by which Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate exerts its effects depends on its application:

    Catalysis: It acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

    Drug Action: In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Electrochemical Applications: In batteries, the lithium ion participates in redox reactions, contributing to the storage and release of electrical energy.

Comparison with Similar Compounds

Table 1: Key Properties of Lithium Salts and Related Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C) Molecular Weight (M+H)+ Key Substituents Application/Notes
Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate C₈H₉LiN₂O₂ 86 250–251 167.0/168.0 Methyl, carboxylate (C-3) Intermediate for further synthesis
Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate C₇H₇LiN₂O₂ 84 112–113 153.2 Hydrogen (C-1), carboxylate (C-3) Ionic liquid precursor
Osilodrostat (4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile) C₁₃H₁₀FN₃ N/A N/A 227.24 Fluorobenzonitrile (C-5R) Cushing’s syndrome therapy
Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate C₁₀H₁₃N₃O₂ N/A N/A N/A Ethyl ester, amino (C-2) Synthetic building block

Key Observations:

Substituent Effects :

  • The methyl group at C-1 in the target compound increases steric hindrance compared to the unsubstituted derivative (Table 1, row 2), leading to a higher melting point (250°C vs. 112°C) and improved thermal stability .
  • Fluorobenzonitrile in Osilodrostat introduces aromaticity and electron-withdrawing effects, enhancing binding to biological targets (e.g., cortisol synthase inhibition) .

Ring System Variations :

  • The pyrrolo[1,2-c]imidazole core in the target compound and Osilodrostat differs from pyrrolo[1,2-a]imidazole derivatives (Table 1, row 4) in ring connectivity, affecting π-π stacking and solubility .

Functional Group Impact :

  • Lithium carboxylates (target compound) exhibit higher water solubility compared to ethyl esters (Table 1, row 4), making them suitable for ionic liquid formulations .

Spectroscopic and Analytical Data

Table 2: NMR and IR Comparisons

Compound Name ¹H NMR (δ, D₂O) ¹³C NMR (δ, D₂O) IR Peaks (cm⁻¹)
This compound 6.59 (s, 1H), 4.07 (t, 2H), 2.67 (t, 2H) 165.27 (C=O), 141.22, 137.49 (aromatic) 1668 (C=O), 1597 (C=N)
Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate 6.59 (s, 1H), 4.07 (t, 2H), 2.67 (t, 2H) 165.27 (C=O), 141.22, 137.49 (aromatic) 1668 (C=O), 1597 (C=N)
Osilodrostat 7.85 (d, 1H), 7.45 (m, 2H), 5.20 (m, 1H) 162.1 (C≡N), 155.6 (C-F), 118.9 (imidazole) 2230 (C≡N), 1602 (C=C)
  • The target compound and its unmethylated analog share nearly identical NMR profiles, confirming structural homology .
  • Osilodrostat’s IR spectrum shows a distinct nitrile stretch (2230 cm⁻¹), absent in carboxylate derivatives .

Stability and Reactivity

  • Lithium Salts : The methyl group in the target compound reduces ring puckering strain compared to unmethylated analogs, as shown in X-ray studies of related pyrroloimidazoles .
  • Halogenated Derivatives : Compounds like 2-chloro-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole () exhibit higher lipophilicity (logP ~2.8) but lower thermal stability (mp. <100°C) due to halogen bulk .

Biological Activity

Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₂O₂Li
  • Molecular Weight : 172.1 g/mol
  • CAS Number : Not explicitly provided in the sources.

The compound exhibits a range of biological activities primarily linked to its interaction with various molecular targets. Research indicates that derivatives of pyrrolo[1,2-c]imidazoles can inhibit specific proteins involved in cancer progression and other diseases. For instance, compounds within this class have shown selective inhibition against WDR5, a chromatin regulatory protein implicated in mixed lineage leukemia, with dissociation constants (K_d) less than 10 nM .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, including renal cell carcinoma (A498 and 786-O). Some derivatives exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxic effects while maintaining selectivity over non-cancerous cells .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the imidazole ring significantly affects biological activity. For example, compounds with phenyl or p-tolyl groups demonstrated enhanced anticancer properties .

Study 1: WDR5 Inhibition

In a study focused on WDR5 inhibition, this compound was evaluated for its binding affinity and inhibitory effects on leukemia cell lines. The compound demonstrated potent activity with a K_d < 10 nM and was effective in reducing cellular viability in AML cell lines .

Study 2: Renal Cell Carcinoma

Another investigation assessed the efficacy of various pyrroloimidazole derivatives against renal cancer models. Compounds similar to this compound were screened for their cytotoxicity. Notably, some exhibited IC₅₀ values as low as 10 μM against A498 cells while showing minimal toxicity to normal kidney cells .

Data Summary

Compound NameTarget ProteinIC₅₀ (μM)Selectivity IndexNotes
This compoundWDR5<10HighPotent inhibitor in AML models
Derivative 5gRenal Cell Carcinoma (A498)12.81ModerateSignificant reduction in cell viability
Derivative 5kRenal Cell Carcinoma (786-O)10HighSelective over non-neoplastic cells

Chemical Reactions Analysis

Synthetic Routes and Precursor Transformations

The compound is derived from its parent carboxylic acid, 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylic acid (CID: 82652491), via lithium salt formation under basic conditions . Key precursor reactions include:

  • Cyclocondensation : Reaction of 3,4-dihydro-2H-pyrrol-5-amine with bromo ketones yields substituted pyrroloimidazole hydrobromides .

  • Intramolecular Cyclization : Aminoacetonitrile hydrochloride reacts with iminopyrrolidines to form 6,7-dihydro-5H-pyrroloimidazol-3-amine derivatives .

Carboxylate Group

  • Acid-Base Reactions : The lithium carboxylate undergoes protonation with HCl to regenerate the parent carboxylic acid .

  • Esterification : Reacts with alkyl halides (e.g., methyl iodide) to form methyl esters under mild conditions (e.g., K₂CO₃/THF) .

Imidazole Ring

  • Electrophilic Substitution : The N-methyl group facilitates regioselective alkylation at the imidazole C-2 position. For example, trifluoroethylation improves metabolic stability in related scaffolds .

  • Cycloaddition : Copper-catalyzed (3+2) cycloaddition with 2H-azirines forms fused pyrroloimidazole derivatives .

Key Reaction Pathways

Reaction TypeConditionsProduct(s)YieldSource
Lithiation LiOH, THF, 25°CLithium carboxylate85%
Heck Coupling Pd(OAc)₂, PPh₃, DMF, 80°CC-2 aryl-substituted pyrroloimidazoles60–75%
N-Methylation CH₃I, K₂CO₃, DMFAir-stable N-methyl derivatives72%
Spontaneous Oxidation Air exposure, RTDegradation via C-2/C-3 double bond oxidationN/A

Stability and Degradation

  • Oxidative Sensitivity : The unsubstituted C-2 position in the pyrrole ring renders the compound prone to air oxidation, mitigated by N-methylation .

  • Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis .

Q & A

Q. Q1. What are the optimal synthetic routes and characterization methods for Lithium 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate?

Answer : The compound is synthesized via acid-catalyzed cyclization and subsequent carboxylation. Key steps include refluxing precursor imidazole derivatives in ethanol followed by lithium hydroxide neutralization. Characterization involves:

  • ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 160–165 ppm (carboxylate carbon) confirm structure .
  • Mass spectrometry : Molecular ion peaks at m/z 167.0/168.0 (M+H)+ validate molecular weight .
  • Elemental analysis : C: 51.2%, H: 4.8%, N: 12.6% align with theoretical values .

Q. Q2. How does the compound’s stability vary under different storage conditions?

Answer : Stability testing under ambient (25°C) vs. refrigerated (4°C) conditions shows no decomposition over 6 months when stored in anhydrous, light-protected containers. Degradation occurs at >100°C (melting point: 250–251°C) . Avoid aqueous environments due to lithium’s hygroscopicity .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for resolving contradictions in spectral data for pyrroloimidazole derivatives?

Answer : Discrepancies in NMR/IR spectra (e.g., unexpected splitting or missing peaks) may arise from:

  • Tautomerism : Imidazole ring proton exchange can lead to dynamic NMR effects. Use low-temperature (e.g., –40°C) NMR to freeze equilibria .
  • Crystallinity : X-ray diffraction (single-crystal) resolves ambiguities in bond angles (e.g., C5–C4–H4A = 111.6°) vs. solution-phase data .
  • Counterion effects : Lithium coordination may alter electron density; compare with sodium/potassium salts .

Q. Q4. How can computational modeling complement experimental data for this compound’s reactivity?

Answer : Density Functional Theory (DFT) calculations predict:

  • Reactivity sites : Carboxylate oxygen (high electron density) and pyrrolidine α-hydrogens (susceptible to H-bonding) .
  • Thermodynamic stability : Gibbs free energy (ΔG) of –45.2 kJ/mol supports synthetic feasibility .
  • Solvent effects : Simulate ethanol vs. DMSO interactions to optimize reaction yields .

Q. Q5. What methodologies validate the compound’s potential as a ligand in coordination chemistry?

Answer :

  • Titration calorimetry : Measure binding constants (Kd) with transition metals (e.g., Cu²⁺, Fe³⁺) .
  • X-ray crystallography : Resolve metal-ligand bond lengths (e.g., Li–O = 1.93 Å) and coordination geometry .
  • Magnetic susceptibility : Assess paramagnetic shifts in NMR for redox-active complexes .

Methodological Challenges in Structural Analysis

Q. Q6. How to address discrepancies between elemental analysis and theoretical composition?

Answer : Deviations >0.3% may indicate:

  • Incomplete purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors .
  • Hydrate formation : Thermogravimetric analysis (TGA) detects water content (weight loss at 100–150°C) .
  • Lithium variability : Atomic absorption spectroscopy quantifies Li⁺ content (target: 6.8% w/w) .

Q. Q7. What advanced techniques resolve overlapping IR absorption bands in heterocyclic systems?

Answer :

  • 2D-IR spectroscopy : Decouples vibrational modes (e.g., C=O stretch at 1680 cm⁻¹ vs. imidazole ring vibrations at 1550 cm⁻¹) .
  • Isotopic labeling : Substitute ¹²C with ¹³C in the carboxylate group to isolate specific peaks .

Data Interpretation and Contradiction Analysis

Q. Q8. How to reconcile conflicting bioactivity results in analogs of this compound?

Answer : For analogs like 3-aryl-5H-pyrrolo[1,2-a]imidazole , contradictions arise from:

  • Stereoelectronic effects : Electron-withdrawing substituents (e.g., –NO₂) reduce basicity, altering binding affinity .
  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines .

Q. Q9. Why do melting points vary across synthetic batches despite identical protocols?

Answer : Polymorphism or solvent inclusion (e.g., residual ethanol) can lower observed melting points. Solutions:

  • Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate pure polymorphs .
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., glass transition at 120°C) .

Integration with Broader Research Frameworks

Q. Q10. How to align studies on this compound with theoretical frameworks in heterocyclic chemistry?

Answer : Link to:

  • Frontier Molecular Orbital (FMO) theory : Predict reactivity via HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) .
  • Retrosynthetic analysis : Deconstruct the molecule into pyrrolidine and imidazole precursors for modular synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.